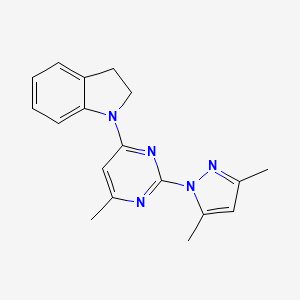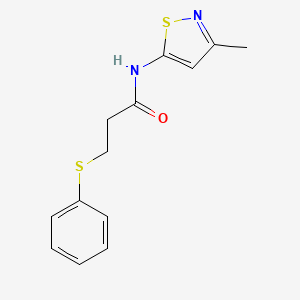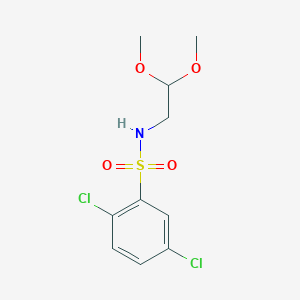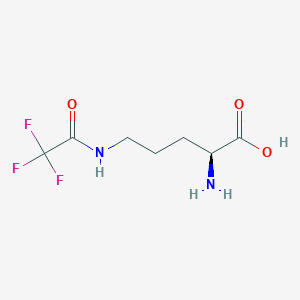
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Fate and Behavior
- Parabens in Aquatic Environments : Parabens, chemically related to phenolic compounds, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing their concentration, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence indicates a continuous introduction into the environment, necessitating further studies on their toxicity and degradation products (Haman et al., 2015).
Medical Applications
- Ethylene Oxide Sterilization : Ethylene oxide (EO) is extensively used for the sterilization of medical devices. Its effectiveness, coupled with the development of safer and more efficient sterilization cycles, highlights the potential for chemical compounds in medical sterilization processes. This underscores the importance of understanding the chemical properties and reactivity of compounds like 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide in such applications (Mendes et al., 2007).
Phenolic Compounds in Wastewater Treatment
- Techniques for Phenol Removal : The removal of phenolic compounds from wastewater is crucial due to their toxicity. Various techniques, including advanced oxidation processes and enzymatic treatments, have been reviewed for their efficiency in removing phenols and their derivatives. These insights into treatment methods could be relevant for managing waste containing this compound (Cordova Villegas et al., 2016).
Bioactivities of Phenolic Derivatives
- Natural Sources and Bioactivities : Phenolic compounds like 2,4-Di-tert-butylphenol and its analogs are produced by various organisms and have been studied for their natural sources and bioactivities. This includes toxicity against testing organisms and potential environmental and health impacts. Such research provides a foundation for understanding the biological effects and applications of phenolic derivatives, including this compound (Zhao et al., 2020).
properties
IUPAC Name |
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAJIMSAVNKJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)


![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)
